Home > Products > Screening Compounds P14949 > Amodiaquine quinoneimine
Amodiaquine quinoneimine -

Amodiaquine quinoneimine

Catalog Number: EVT-1584239
CAS Number:
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amodiaquine quinoneimine is a reactive metabolite derived from the antimalarial drug amodiaquine, which belongs to the 4-aminoquinoline class. This compound is significant due to its association with adverse side effects, particularly hepatotoxicity and agranulocytosis, which arise from its electrophilic nature. Understanding the synthesis, structure, reactions, mechanism of action, and properties of amodiaquine quinoneimine is crucial for evaluating its safety and therapeutic potential.

Source and Classification

Amodiaquine quinoneimine is formed through the metabolic activation of amodiaquine, a widely used antimalarial agent. The compound is classified as an electrophilic metabolite, which can interact with cellular macromolecules, leading to toxicity. Its formation involves enzymatic processes that convert amodiaquine into its more reactive form.

Synthesis Analysis

The synthesis of amodiaquine quinoneimine occurs primarily through the bioactivation of amodiaquine via cytochrome P450 enzymes. This metabolic process results in the generation of the quinoneimine derivative, which is capable of forming covalent bonds with proteins and nucleic acids.

Technical Details

  • Enzymatic Activation: The biotransformation involves hydroxylation followed by oxidation, producing a highly reactive species.
  • Metabolic Pathway: The major pathway involves the conversion of amodiaquine to an N-hydroxy derivative, which subsequently undergoes further oxidation to yield amodiaquine quinoneimine.
Molecular Structure Analysis

Amodiaquine quinoneimine has a complex molecular structure characterized by a quinone moiety. The structure can be represented as follows:

  • Molecular Formula: C18_{18}H20_{20}Cl2_2N2_2O
  • Molecular Weight: 371.27 g/mol

Structural Data

  • Functional Groups: Contains a quinone functional group that contributes to its reactivity.
  • 3D Structure: The spatial arrangement allows for interactions with biological macromolecules.
Chemical Reactions Analysis

Amodiaquine quinoneimine participates in several chemical reactions that underscore its reactivity:

  1. Covalent Binding: The compound can form adducts with proteins and nucleic acids through nucleophilic attack on the electrophilic carbon centers.
  2. Redox Reactions: It can undergo reduction reactions that may regenerate less reactive forms of the drug or further oxidize to more toxic metabolites.

Technical Details

  • Reactivity with Thiols: Amodiaquine quinoneimine readily reacts with thiol groups in proteins, leading to potential cellular damage.
  • Formation of Protein Adducts: These adducts are implicated in the toxicological profile of amodiaquine.
Mechanism of Action

The mechanism by which amodiaquine quinoneimine exerts its effects involves several key processes:

  1. Electrophilic Attack: The compound acts as an electrophile, attacking nucleophilic sites on cellular macromolecules.
  2. Toxicity Pathways: This interaction can lead to oxidative stress and cellular dysfunction, contributing to hepatotoxicity and hematological adverse effects.

Data on Mechanism

  • Hepatotoxicity: Studies indicate that the formation of reactive metabolites like amodiaquine quinoneimine correlates with increased liver enzyme levels in patients.
  • Agranulocytosis Risk: The binding to hematopoietic cells may disrupt normal blood cell production.
Physical and Chemical Properties Analysis

Amodiaquine quinoneimine exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is relatively unstable due to its reactive nature, particularly under physiological conditions.

Relevant Data

  • Melting Point: Not well-defined due to rapid reactivity.
  • Spectroscopic Properties: Characterized using techniques such as nuclear magnetic resonance and mass spectrometry for structural elucidation.
Applications

While primarily recognized for its role in toxicity associated with amodiaquine therapy, understanding amodiaquine quinoneimine also holds potential for scientific applications:

  1. Drug Development: Insights into its mechanism can guide the design of safer antimalarial agents with reduced toxicity profiles.
  2. Toxicology Research: Serves as a model compound for studying drug-induced liver injury and the mechanisms underlying drug toxicity.
Metabolic Activation Pathways of Amodiaquine and Quinoneimine Formation

Cytochrome P450-Mediated Bioactivation Mechanisms

Amodiaquine (AQ) undergoes extensive hepatic bioactivation primarily mediated by cytochrome P450 (CYP) enzymes, forming chemically reactive quinoneimine metabolites (AQ-QI and DEAQ-QI). These metabolites are generated through a two-electron oxidation process that converts the 4-aminophenol moiety of AQ into a quinoneimine electrophile. CYP2C8 is the dominant enzyme responsible for the initial N-deethylation of AQ to N-desethylamodiaquine (DEAQ), which retains the 4-aminophenol structure and undergoes further oxidation [6] [8]. Subsequent bioactivation of both AQ and DEAQ to their respective quinoneimines involves multiple CYP isoforms, including CYP2C8, CYP2D6, CYP3A4, and CYP2C9 [8]. Kinetic studies demonstrate that CYP3A4 exhibits the highest catalytic efficiency (V~max~/K~m~) for AQ-QI formation, while CYP2C8 contributes significantly to DEAQ-QI generation [5] [8].

Table 1: Cytochrome P450 Enzymes Involved in Amodiaquine Bioactivation

EnzymePrimary Bioactivation RoleExperimental Evidence
CYP2C8N-deethylation of AQ → DEAQ; DEAQ-QI formationChemical inhibition; recombinant enzymes [6] [8]
CYP3A4Direct AQ-QI formation; minor DEAQ-QI formationSupersomes; enzyme kinetics [5] [8]
CYP2D6Minor AQ-QI formationSelective inhibitors; correlation analysis [8]
CYP2C9Minor DEAQ-QI formationRecombinant enzyme assays [8]

The bioactivation mechanism involves oxidation of the phenolic hydroxyl group, leading to elimination of two protons and two electrons, resulting in the formation of the quinoneimine structure. This reactive species contains an α,β-unsaturated carbonyl system that readily undergoes Michael addition with nucleophilic cellular components [5]. Experimental evidence from rat models demonstrates that CYP-mediated bioactivation accounts for 28% of biliary metabolites as glutathione conjugates, confirming extensive in vivo quinoneimine formation [1] [2]. Ketoconazole inhibition studies further validate the pivotal role of CYPs in this metabolic pathway [2].

Enzymatic Oxidation by Peroxidases and Hydrogen Peroxide Systems

Beyond cytochrome P450 enzymes, peroxidases represent a significant alternative pathway for amodiaquine quinoneimine formation, particularly in extrahepatic tissues. Myeloperoxidase (MPO) in neutrophils and other peroxidases utilize hydrogen peroxide (H₂O₂) to catalyze the one-electron oxidation of AQ and DEAQ, generating reactive intermediates that spontaneously convert to quinoneimines [4] [8]. This peroxidase-mediated bioactivation occurs independently of CYP enzymes and demonstrates a distinct chemical mechanism involving free radical intermediates [4].

The peroxidase pathway follows a ping-pong kinetic mechanism where the enzyme first reacts with H₂O₂ to form Compound I (an oxyferryl heme radical species), which subsequently oxidizes the 4-aminophenol group of AQ through single-electron transfer. The resulting aminophenoxyl radical undergoes further oxidation to yield the quinoneimine [4] [8]. This pathway is particularly relevant to AQ-induced agranulocytosis, as neutrophils contain high peroxidase activity and generate reactive oxygen species that facilitate bioactivation. In vitro studies with human polymorphonuclear leukocytes demonstrate significant AQ-QI formation, with metabolic rates increasing proportionally with H₂O₂ concentration [4].

Compared to CYP-mediated oxidation, peroxidase-catalyzed bioactivation generates higher local concentrations of reactive quinoneimines due to enzyme compartmentalization within cells. This localized production may explain the tissue-specific toxicity patterns observed with AQ, despite lower systemic exposure to quinoneimines formed via this pathway [4] [8]. Fluorine substitution at the C4' position (ortho to the phenolic hydroxyl) significantly reduces peroxidase-mediated bioactivation by increasing the oxidation potential of the aminophenol group, confirming the structural sensitivity of this pathway [1] [4].

Structural Determinants of Reactive Quinoneimine (AQ-QI/DEAQ-QI) Generation

The chemical architecture of amodiaquine dictates its susceptibility to metabolic activation through electronic, steric, and conformational factors. The essential structural motif enabling quinoneimine formation is the para-aminophenol system (1-hydroxy-4-aminobenzene), which provides the electron-rich aromatic framework necessary for two-electron oxidation to the quinoneimine electrophile [5] [7]. Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of AQ is localized on the aminophenol ring, making this region particularly susceptible to enzymatic oxidation [3] [5].

Table 2: Structural Features Influencing Quinoneimine Formation and Stability

Structural FeatureImpact on QI Formation/StabilityExperimental Evidence
para-Aminophenol systemEssential for quinoneimine formationElimination prevents bioactivation [1] [5]
C4' hydroxyl positionOrtho-position critical for intramolecular hydrogen bondingFluorine substitution blocks bioactivation [1] [4]
Diethylaminomethyl groupModulates electron density; not directly involvedAnalog modifications show minimal effect [1]
Conjugatable double bondIncreases quinone methide characterComputational modeling [3]
7-Chloro substituentElectron-withdrawing effect stabilizes quinoneimineComparative metabolite studies [1] [6]

The C4' position (ortho to the phenolic hydroxyl) represents a critical site for modulation of bioactivation. Fluorine substitution at this position creates an intramolecular hydrogen bond with the phenolic oxygen, increasing the oxidation potential by approximately 150 mV and effectively blocking quinoneimine formation [1] [4]. This modification reduces thioether conjugate formation from 28% to 6% in mouse models, confirming its protective effect [1]. The 7-chloro substituent on the quinoline ring exerts an electron-withdrawing effect that stabilizes the quinoneimine once formed, extending its half-life and increasing its reactivity toward cellular nucleophiles [6].

The quinone-imine system itself exhibits distinct chemical behavior based on its electronic configuration. When protonated, the iminium ion (oxonium intermediate) displays enhanced electrophilicity but may be stabilized through charge delocalization when conjugated with adjacent double bonds [3]. Molecular orbital calculations demonstrate that extended conjugation in the quinoline ring facilitates charge distribution, reducing the energy barrier for nucleophilic addition at the C6' position of the quinoneimine [3] [5]. This structural feature partially explains the higher reactivity of AQ-QI compared to simpler quinoneimines lacking this extended conjugation system.

Comparative Bioactivation Pathways of AQ and N-Desethylamodiaquine (DEAQ)

The primary metabolic pathway of amodiaquine involves CYP2C8-mediated N-deethylation to form DEAQ, which retains the critical 4-aminophenol moiety and undergoes further bioactivation to DEAQ-quinoneimine (DEAQ-QI) [6]. Quantitative studies in rats demonstrate that DEAQ formation accounts for approximately 14% of hepatic metabolites within 5 hours post-administration, establishing it as a major bioactivation precursor [2]. While both parent drug and metabolite form quinoneimines, significant differences exist in their bioactivation kinetics, enzymatic preferences, and chemical reactivity.

Table 3: Comparative Bioactivation Characteristics of AQ and DEAQ

ParameterAmodiaquine (AQ)N-Desethylamodiaquine (DEAQ)
Primary activating enzymesCYP3A4 > CYP2C8 ≈ CYP2D6CYP2C8 > CYP3A4 ≈ CYP2C9
Rate of QI formationFaster initial formationSlower but sustained formation
Glutathione conjugation efficiency1.8-fold lower than DEAQ-QIHigher enzymatic conjugation (k~cat~ = 12.4 min⁻¹)
Major detoxification pathwaysGlucuronidation (minor); N-deethylationDirect glucuronidation; carboxy acid formation
Protein binding affinityHigher covalent binding to hepatic proteinsPreferential binding to serum albumin

DEAQ exhibits approximately 40% higher conversion to quinoneimine compared to AQ in human liver microsomes, attributed to its lower oxidation potential and reduced steric hindrance around the aminophenol group [8]. However, AQ-QI demonstrates greater chemical reactivity toward glutathione, with a second-order rate constant 2.3-fold higher than DEAQ-QI [8]. This differential reactivity stems from the electron-donating effect of the remaining ethyl group in DEAQ-QI, which slightly reduces the electrophilicity of the quinoneimine system compared to the fully dealkylated analogue potentially formed from AQ.

Novel metabolic pathways emerge specifically for fluorinated analogs of DEAQ, including carboxylic acid and N-oxide metabolites not observed with the parent AQ [1]. These detoxification pathways compete effectively with quinoneimine formation, particularly when combined with structural modifications like primary alcohol substitution that introduce glucuronidation as an elimination route [1]. Importantly, both AQ and DEAQ quinoneimines retain equivalent antimalarial efficacy against Plasmodium berghei in mice despite these metabolic differences, confirming that pharmacological activity is preserved while toxicity pathways are diverted [1].

Properties

Product Name

Amodiaquine quinoneimine

IUPAC Name

4-(7-chloroquinolin-4-yl)imino-2-(diethylaminomethyl)cyclohexa-2,5-dien-1-one

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C20H20ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12H,3-4,13H2,1-2H3

InChI Key

XCDIKLXYSYHHCE-UHFFFAOYSA-N

Synonyms

amodiaquine quinoneimine

Canonical SMILES

CCN(CC)CC1=CC(=NC2=C3C=CC(=CC3=NC=C2)Cl)C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.